![molecular formula C6H11BrHgO B12542071 Bromo{1-[(2S)-oxolan-2-yl]ethyl}mercury CAS No. 835871-85-7](/img/structure/B12542071.png)

Bromo{1-[(2S)-oxolan-2-yl]ethyl}mercury

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

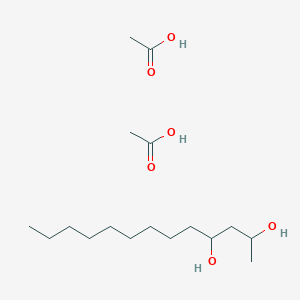

Brom{1-[(2S)-oxolan-2-yl]ethyl}quecksilber ist eine Organoquecksilberverbindung, die durch das Vorhandensein eines Bromatoms, eines Quecksilberatoms und eines Oxolanrings gekennzeichnet ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Brom{1-[(2S)-oxolan-2-yl]ethyl}quecksilber beinhaltet typischerweise die Reaktion von Oxolanderivaten mit Quecksilber(II)-bromid unter kontrollierten Bedingungen. Die Reaktion wird in einer inerten Atmosphäre durchgeführt, um Oxidation und Abbau des Produkts zu verhindern. Die Reaktionsbedingungen, wie Temperatur und Lösungsmittel, werden optimiert, um eine hohe Ausbeute und Reinheit der Verbindung zu erreichen .

Industrielle Produktionsmethoden

Die industrielle Produktion von Brom{1-[(2S)-oxolan-2-yl]ethyl}quecksilber folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Reagenzien und Geräten in Industriequalität, um eine gleichbleibende Qualität und Effizienz zu gewährleisten. Sicherheitsmaßnahmen werden aufgrund der toxischen Natur von Quecksilberverbindungen strikt eingehalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Brom{1-[(2S)-oxolan-2-yl]ethyl}quecksilber durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Quecksilberoxide zu bilden.

Reduktion: Reduktionsreaktionen können das Quecksilberzentrum in einen niedrigeren Oxidationszustand umwandeln.

Substitution: Das Bromatom kann unter geeigneten Bedingungen durch andere Halogene oder funktionelle Gruppen substituiert werden

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie N-Bromsuccinimid (NBS) und andere Halogenierungsmittel werden eingesetzt

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann Oxidation Quecksilberoxide ergeben, während Substitutionsreaktionen verschiedene halogenierte Derivate produzieren können .

Wissenschaftliche Forschungsanwendungen

Brom{1-[(2S)-oxolan-2-yl]ethyl}quecksilber hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in der organischen Synthese und Katalyse verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen Auswirkungen auf biologische Systeme untersucht, einschließlich ihrer Wechselwirkungen mit Enzymen und Proteinen.

Medizin: Es wird geforscht, um seine potenzielle Verwendung in Arzneimitteln und als diagnostisches Werkzeug zu untersuchen.

Industrie: Es wird bei der Produktion von Spezialmaterialien und als Katalysator in verschiedenen industriellen Prozessen verwendet

Wirkmechanismus

Der Wirkungsmechanismus von Brom{1-[(2S)-oxolan-2-yl]ethyl}quecksilber beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Proteinen. Die Verbindung kann kovalente Bindungen mit Thiolgruppen in Proteinen bilden, was zu einer Hemmung oder Modifikation der Enzymaktivität führt. Diese Wechselwirkung kann verschiedene biochemische Pfade und zelluläre Prozesse beeinflussen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Brom{1-[(2S)-oxolan-2-yl]ethyl}quecksilber: Charakterisiert durch das Vorhandensein eines Bromatoms und eines Oxolanrings.

Chlor{1-[(2S)-oxolan-2-yl]ethyl}quecksilber: Ähnliche Struktur, aber mit einem Chloratom anstelle von Brom.

Iod{1-[(2S)-oxolan-2-yl]ethyl}quecksilber: Enthält ein Iodatom anstelle von Brom

Einzigartigkeit

Brom{1-[(2S)-oxolan-2-yl]ethyl}quecksilber ist aufgrund seiner spezifischen Reaktivität und des Vorhandenseins des Bromatoms einzigartig, das im Vergleich zu seinen Chlor- und Iod-Gegenstücken unterschiedliche chemische Eigenschaften verleiht. Diese Eigenschaften machen es für bestimmte Anwendungen in der Synthese und Katalyse geeignet .

Eigenschaften

CAS-Nummer |

835871-85-7 |

|---|---|

Molekularformel |

C6H11BrHgO |

Molekulargewicht |

379.65 g/mol |

IUPAC-Name |

bromo-[(1S)-1-[(2S)-oxolan-2-yl]ethyl]mercury |

InChI |

InChI=1S/C6H11O.BrH.Hg/c1-2-6-4-3-5-7-6;;/h2,6H,3-5H2,1H3;1H;/q;;+1/p-1/t6-;;/m1../s1 |

InChI-Schlüssel |

XOMQOERLHLJRAO-QYCVXMPOSA-M |

Isomerische SMILES |

C[C@@H]([C@@H]1CCCO1)[Hg]Br |

Kanonische SMILES |

CC(C1CCCO1)[Hg]Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane](/img/structure/B12542001.png)

![N-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]formamide](/img/structure/B12542005.png)

![N-({2-[(4-Chlorophenyl)methylidene]hydrazinyl}methylidene)-N'-phenylthiourea](/img/structure/B12542011.png)

![Silane, [(2,4-dimethylphenyl)methoxy]trimethyl-](/img/structure/B12542013.png)

![11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid](/img/structure/B12542018.png)

![N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine](/img/structure/B12542019.png)

![3-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine](/img/structure/B12542028.png)

![4,4'-Bis[(cyclohexyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B12542042.png)

![1H-Thieno[3,4-c]pyrrole, 3,5-dihydro-5-(phenylmethyl)-, 2,2-dioxide](/img/structure/B12542052.png)